molecular formula C8H16O B15317556 (3,3-Dimethylcyclopentyl)methanol

(3,3-Dimethylcyclopentyl)methanol

Cat. No.: B15317556
M. Wt: 128.21 g/mol
InChI Key: LSZXVUJJTONWHR-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclopentyl)methanol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative where the cyclopentane ring is substituted with two methyl groups at the 3-position and a hydroxymethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylcyclopentyl)methanol can be achieved through several methods. One common approach involves the reduction of (3,3-Dimethylcyclopentyl)carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in an anhydrous ether solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of (3,3-Dimethylcyclopentyl)carboxylic acid or its esters. This process is carried out under high pressure and temperature using a suitable catalyst such as palladium on carbon (Pd/C).

Chemical Reactions Analysis

Types of Reactions: (3,3-Dimethylcyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (3,3-Dimethylcyclopentyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to (3,3-Dimethylcyclopentyl)methane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (3,3-Dimethylcyclopentyl)chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: (3,3-Dimethylcyclopentyl)carboxylic acid.

    Reduction: (3,3-Dimethylcyclopentyl)methane.

    Substitution: (3,3-Dimethylcyclopentyl)chloride.

Scientific Research Applications

(3,3-Dimethylcyclopentyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound can be used in the study of metabolic pathways involving cyclopentane derivatives.

    Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopentyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique cyclopentane ring structure may also play a role in its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

    (1,2-Dimethylcyclopentyl)methanol: Similar structure but with methyl groups at different positions.

    Cyclopentanol: Lacks the additional methyl groups, resulting in different chemical properties.

    (3,3-Dimethylcyclopentyl)carboxylic acid: Oxidized form of (3,3-Dimethylcyclopentyl)methanol.

Uniqueness: this compound is unique due to the presence of two methyl groups at the 3-position, which influences its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other cyclopentane derivatives.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(3,3-dimethylcyclopentyl)methanol

InChI

InChI=1S/C8H16O/c1-8(2)4-3-7(5-8)6-9/h7,9H,3-6H2,1-2H3

InChI Key

LSZXVUJJTONWHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)CO)C

Origin of Product

United States

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